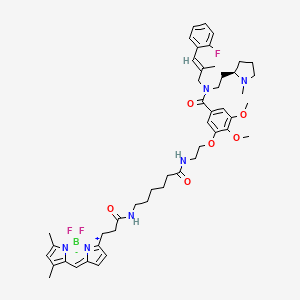![molecular formula C17H24ClNO4 B12383002 (S)-(1R,3S,5R,6S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate hydrochloride CAS No. 131674-05-0](/img/structure/B12383002.png)
(S)-(1R,3S,5R,6S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Voies de synthèse et conditions de réaction : L'anisodamine peut être synthétisée par estérification de l'acide tropique avec la tropine. La réaction implique généralement l'utilisation d'un agent déshydratant tel que la dicyclohexylcarbodiimide (DCC) pour faciliter la formation de la liaison ester .
Méthodes de production industrielle : La production industrielle d'anisodamine (chlorhydrate) implique l'extraction du composé à partir de plantes telles que l'Anisodus tanguticus, suivie de procédés de purification. Le composé est ensuite converti en sa forme chlorhydrate pour un usage médical .
Analyse Des Réactions Chimiques
Types de réactions : L'anisodamine subit diverses réactions chimiques, notamment :
Oxydation : L'anisodamine peut être oxydée pour former l'anisodamine N-oxyde.
Réduction : Les réactions de réduction peuvent convertir l'anisodamine en ses dérivés alcooliques correspondants.
Substitution : L'anisodamine peut subir des réactions de substitution nucléophile, en particulier au niveau du groupe ester.
Réactifs et conditions communs :
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et les peracides.
Réduction : Les agents réducteurs comme l'hydrure de lithium aluminium (LiAlH4) sont souvent utilisés.
Substitution : Des nucléophiles tels que les amines et les thiols peuvent être utilisés dans des conditions douces.
Principaux produits :
Oxydation : Anisodamine N-oxyde.
Réduction : Dérivés alcooliques de l'anisodamine.
Substitution : Divers dérivés substitués de l'anisodamine.
4. Applications de la recherche scientifique
L'anisodamine (chlorhydrate) a un large éventail d'applications dans la recherche scientifique :
Chimie : Utilisé comme réactif en synthèse organique et comme étalon en chimie analytique.
Biologie : Étudié pour ses effets sur les processus cellulaires et les voies de signalisation.
Médecine : Utilisé dans le traitement du choc circulatoire aigu, du choc septique et d'autres troubles cardiovasculaires.
5. Mécanisme d'action
L'anisodamine exerce ses effets principalement par l'antagonisme des récepteurs muscariniques de l'acétylcholine et des récepteurs α1 adrénergiques. En bloquant ces récepteurs, l'anisodamine inhibe l'action de l'acétylcholine et de la norépinéphrine, ce qui entraîne une vasodilatation et une amélioration du flux sanguin dans la microcirculation. Ce mécanisme est particulièrement bénéfique dans des conditions comme le choc septique, où l'amélioration du flux sanguin peut sauver des vies .
Composés similaires :
Atropine : Un autre alcaloïde de la tropane avec des propriétés anticholinergiques similaires mais une toxicité plus élevée.
Scopolamine : Structure et fonction similaires, mais avec des effets plus prononcés sur le système nerveux central.
Anisodine : Un composé apparenté aux effets pharmacologiques similaires mais à des applications thérapeutiques différentes.
Unicité de l'anisodamine : L'anisodamine est unique par son profil équilibré d'antagonisme des récepteurs anticholinergiques et α1 adrénergiques, ce qui la rend particulièrement efficace pour améliorer la microcirculation sans effets secondaires importants sur le système nerveux central. Cela en fait un agent thérapeutique précieux dans le traitement du choc et d'autres troubles circulatoires .
Applications De Recherche Scientifique
Anisodamine (hydrochloride) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Used in the treatment of acute circulatory shock, septic shock, and other cardiovascular disorders.
Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development.
Mécanisme D'action
Anisodamine exerts its effects primarily through antagonism of muscarinic acetylcholine receptors and α1 adrenergic receptors. By blocking these receptors, anisodamine inhibits the action of acetylcholine and norepinephrine, leading to vasodilation and improved blood flow in microcirculation. This mechanism is particularly beneficial in conditions like septic shock, where improved blood flow can be life-saving .
Comparaison Avec Des Composés Similaires
Atropine: Another tropane alkaloid with similar anticholinergic properties but higher toxicity.
Scopolamine: Similar in structure and function but with more pronounced central nervous system effects.
Anisodine: A related compound with similar pharmacological effects but different therapeutic applications.
Uniqueness of Anisodamine: Anisodamine is unique in its balanced profile of anticholinergic and α1 adrenergic receptor antagonism, making it particularly effective in improving microcirculation without significant central nervous system side effects. This makes it a valuable therapeutic agent in the treatment of shock and other circulatory disorders .
Propriétés
Numéro CAS |
131674-05-0 |
|---|---|
Formule moléculaire |
C17H24ClNO4 |
Poids moléculaire |
341.8 g/mol |
Nom IUPAC |
[(1R,3S,5R,6S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate;hydrochloride |
InChI |
InChI=1S/C17H23NO4.ClH/c1-18-12-7-13(9-15(18)16(20)8-12)22-17(21)14(10-19)11-5-3-2-4-6-11;/h2-6,12-16,19-20H,7-10H2,1H3;1H/t12-,13-,14+,15+,16-;/m0./s1 |
Clé InChI |
TXJYFXBXRUTHSF-YXGOVGSCSA-N |
SMILES isomérique |
CN1[C@H]2C[C@@H](C[C@@H]1[C@H](C2)O)OC(=O)[C@H](CO)C3=CC=CC=C3.Cl |
SMILES canonique |
CN1C2CC(CC1C(C2)O)OC(=O)C(CO)C3=CC=CC=C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methyl-2-[7-[6-(1H-pyrazol-5-yl)pyridin-3-yl]oxyheptoxy]propanoic acid](/img/structure/B12382922.png)
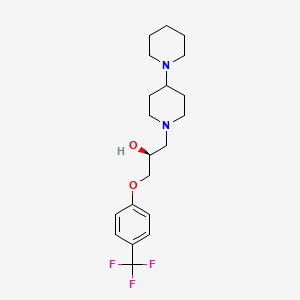

![2-[5-[[2-[(4-Bromophenyl)methylsulfanyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]sulfanyl]tetrazol-1-yl]ethyl-dimethylazanium;chloride](/img/structure/B12382938.png)
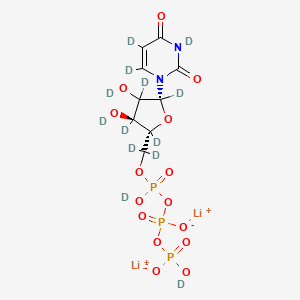
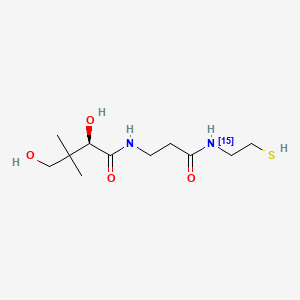
![N-(6-{4-[(4'-Chlorobiphenyl-2-Yl)methyl]piperazin-1-Yl}-1,1-Dioxido-1,2-Benzothiazol-3-Yl)-4-{[(2r)-4-(Dimethylamino)-1-(Phenylsulfanyl)butan-2-Yl]amino}-3-Nitrobenzenesulfonamide](/img/structure/B12382962.png)


![(5R,5aR,8aS,9R)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B12382985.png)

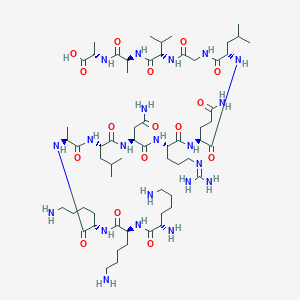
![Sodium 3-[[2-pyridin-3-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate](/img/structure/B12382998.png)
